4-Chloro-8-fluoro-3-iodoquinoline

Vue d'ensemble

Description

Molecular Structure Analysis

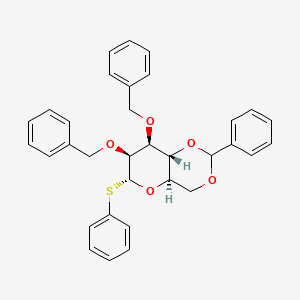

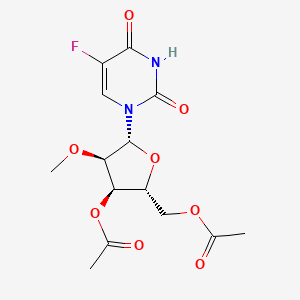

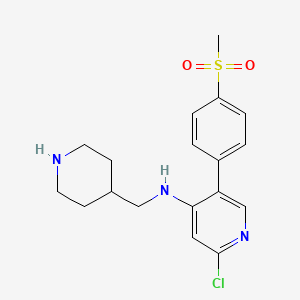

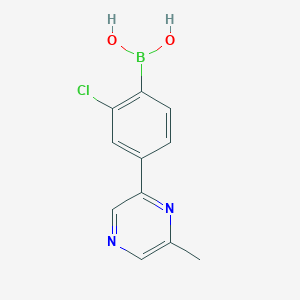

The molecular structure of 4-Chloro-8-fluoro-3-iodoquinoline is characterized by the presence of a quinoline ring, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The molecule has three halogen substituents: a chlorine atom, a fluorine atom, and an iodine atom.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-8-fluoro-3-iodoquinoline include a molecular weight of 307.49 g/mol. The compound is predicted to have a boiling point of 324.4±22.0 °C and a density of 1.908±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

Cross-Coupling Reactions

4-Chloro-8-fluoro-3-iodoquinoline is utilized in organic synthesis, particularly in cross-coupling reactions. The compound's halogen atoms make it a versatile intermediate for the synthesis of various diarylquinolines. For instance, selective stepwise substitution of iodine and chlorine atoms enables the synthesis of diarylquinolines with different aryl groups, facilitating a one-pot procedure with high yields. This application is significant in developing complex organic molecules for further research and potential pharmaceutical applications (Tsvetkov et al., 2002).

Halogen/Halogen Displacement

The compound is also pivotal in halogen/halogen displacement reactions, serving as a substrate for the synthesis of iodoquinolines. Such transformations are crucial in heterocyclic chemistry, influencing the development of new materials and bioactive molecules. The efficiency of these reactions is often enhanced by the use of silyl-mediated processes, which open pathways for introducing various functional groups into the quinoline core, thereby expanding the chemical diversity and potential applications of these compounds (Schlosser & Cottet, 2002).

Double Helix Formation

Research has demonstrated the ability of chloro- and fluoro-substituted quinoline oligoamides, including derivatives of 4-Chloro-8-fluoro-3-iodoquinoline, to assemble into double helical structures. This property is intriguing for the development of novel biomimetic materials and the study of molecular recognition processes. The ability to control the handedness of these double helices through chiral residues could have implications in the design of new chiral materials and sensors (Gan et al., 2010).

Antimicrobial and Anticancer Agents

4-Chloro-8-fluoro-3-iodoquinoline derivatives are explored for their antimicrobial and anticancer properties. Modifications of the quinoline scaffold, including halogenation, have been shown to enhance the activity of these compounds against various bacterial strains and cancer cell lines. This research indicates the potential of these derivatives in developing new therapeutic agents with improved efficacy and selectivity (O’Neill et al., 2009).

Antioxidative or Prooxidative Effects

Studies on 4-hydroxyquinoline derivatives reveal the impact of substituents like chlorine and fluorine on their antioxidative or prooxidative effects. These effects are critical in understanding the compound's potential therapeutic applications, including its role as an antioxidant drug. The distributive status of these compounds significantly influences their biological activity, highlighting the importance of structural and environmental factors in drug design and function (Liu et al., 2002).

Safety and Hazards

4-Chloro-8-fluoro-3-iodoquinoline may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

Fluorinated quinolines, such as 4-Chloro-8-fluoro-3-iodoquinoline, have found applications in various fields including medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

Mécanisme D'action

Target of Action

Quinolines, the family to which this compound belongs, are known to inhibit various enzymes . They have been used traditionally in antimalarial drugs, such as fluoroquine and mefloquine, and have exhibited antibacterial, antineoplastic, and antiviral activities .

Mode of Action

It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, enhances the biological activity of fluorinated compounds .

Biochemical Pathways

Quinolines are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .

Result of Action

Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .

Propriétés

IUPAC Name |

4-chloro-8-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFIN/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHPXFMRRZAKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-8-fluoro-3-iodoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine](/img/structure/B1436179.png)

![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)

![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)